molecular formula C11H15N3O2S2 B4610414 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide

Cat. No.: B4610414
M. Wt: 285.4 g/mol
InChI Key: MUOMRRSIEZCZCL-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide is a heterocyclic compound that features a pyrazole ring and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-2-thiophenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide: shares structural similarities with other pyrazole and thiophene derivatives.

    Dipyrone: A compound with a similar pyrazole structure but different functional groups.

    Hydrazine-coupled pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-9-10(7-12-14(9)3)8-13(2)18(15,16)11-5-4-6-17-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMRRSIEZCZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
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N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
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N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
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N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 5
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
Reactant of Route 6
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide

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